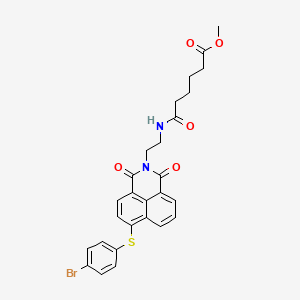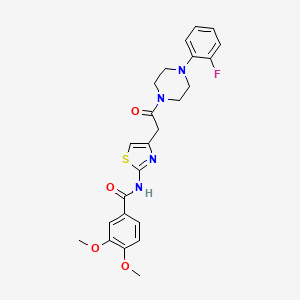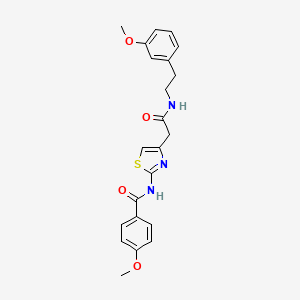![molecular formula C15H14N6O B2761465 N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide CAS No. 1018139-47-3](/img/structure/B2761465.png)
N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a chemical compound with potential applications in scientific research. This compound is a member of the triazole family, which has been extensively studied for its biological activity.
Scientific Research Applications
Rearrangement and Synthesis Applications
- Chemical Rearrangement: Research discusses the rearrangement of 4-amino-3-halo-pyridines with acyl chlorides, resulting in pyridin-4-yl α-substituted acetamide products through nucleophilic aromatic substitution, highlighting a formal two-carbon insertion process (Getlik et al., 2013).
Anticancer and Antiproliferative Properties
- Modification for Anticancer Effects: A study on the modification of a related compound by replacing the acetamide group with alkylurea demonstrated significant anticancer effects with reduced toxicity, retaining antiproliferative activity against PI3Ks and mTOR (Wang et al., 2015).
Antimicrobial Activity
- Antimicrobial Screening: Derivatives incorporating the pyridine and triazole moieties were synthesized and screened for antibacterial, antifungal, and anti-tuberculosis activity, indicating the potential pharmaceutical relevance of such compounds (MahyavanshiJyotindra et al., 2011).
Corrosion Inhibition
- Corrosion Inhibitors: Research into long alkyl side chain acetamide derivatives synthesized from related compounds showed promising inhibition efficiencies in protecting steel from corrosion, highlighting potential industrial applications (Yıldırım & Cetin, 2008).
Insecticidal Properties
- Insecticidal Assessment: Innovative heterocycles incorporating a thiadiazole moiety were synthesized and evaluated against the cotton leafworm, demonstrating the utility of such compounds in developing new insecticidal agents (Fadda et al., 2017).
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-14(18-10-12-5-1-2-7-17-12)8-13-19-15(21-20-13)11-4-3-6-16-9-11/h1-7,9H,8,10H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJMUYNGHFHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=NC(=NN2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
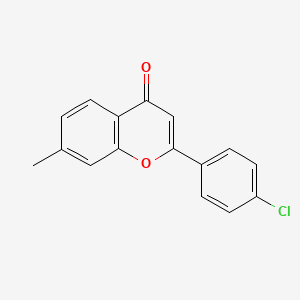
![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2761383.png)
![{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2761385.png)
![Methyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2761388.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2761389.png)
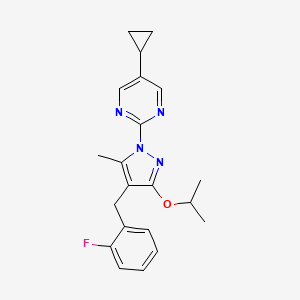
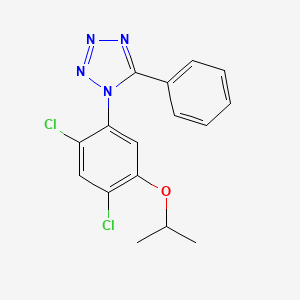
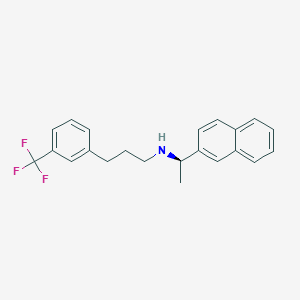
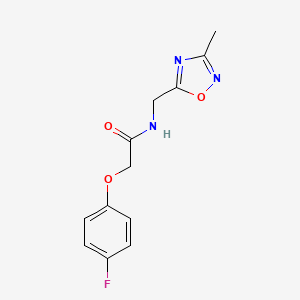
![2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2761398.png)
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2761399.png)
